chemical suppliers of Methyl 2-bromo-2-butenoate
chemical suppliers of Methyl 2-bromo-2-butenoate
An In-Depth Technical Guide to Sourcing and Application of Methyl 2-bromo-2-butenoate for Advanced Research
Introduction
In the landscape of modern synthetic chemistry and drug development, the strategic selection of building blocks is paramount to the success of a research program. Methyl 2-bromo-2-butenoate, a versatile bifunctional molecule, has emerged as a reagent of significant interest. Its utility stems from the orthogonal reactivity of its constituent parts: an electron-deficient alkene poised for conjugate additions and a vinyl bromide moiety that can participate in a variety of cross-coupling reactions.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Methyl 2-bromo-2-butenoate. We will move beyond a simple catalog of suppliers to delve into the critical aspects of procurement, quality validation, key applications, and safe handling. The insights provided herein are curated from field-proven experience to empower researchers to confidently integrate this valuable reagent into their synthetic workflows.
Core Molecular Properties and Isomeric Considerations
Methyl 2-bromo-2-butenoate (CAS No: 17642-18-1) is typically supplied as a mixture of (E) and (Z) isomers. Understanding the fundamental physicochemical properties is the first step in its effective application.
| Property | Value | Source |
| Molecular Formula | C₅H₇BrO₂ | [1] |
| Molecular Weight | 179.01 g/mol | [2] |
| Boiling Point | 178-182 °C (lit.) | [1] |
| Density | 1.505 g/mL at 20 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.486 (lit.) | [1] |
| Flash Point | 63 °C (145.4 °F) - closed cup | [3] |
| Storage Temperature | 2-8°C | [1] |
Causality Behind Storage Conditions: The recommended storage at 2-8°C is not merely for stability but to minimize the vapor pressure of this combustible liquid, reducing potential hazards in the laboratory environment.[3] The vinyl bromide functionality can also be susceptible to slow degradation or polymerization upon prolonged exposure to heat and light, making refrigerated storage a best practice for maintaining purity.
PART 1: Sourcing and Procurement of Methyl 2-bromo-2-butenoate
Acquiring high-quality starting materials is a self-validating system; superior reagents prevent the costly and time-consuming process of troubleshooting reactions and purification due to contaminant interference.
Major Chemical Suppliers
A number of global suppliers offer Methyl 2-bromo-2-butenoate, often with varying purity grades and isomeric ratios. The following table represents a selection of established vendors.
| Supplier | Product Number (Example) | Purity Specification (Typical) | Notes |
| Sigma-Aldrich (MilliporeSigma) | 16503 | ≥95.0% (GC, cis+trans) | A widely cited source in peer-reviewed literature, offering robust technical documentation.[1] |
| Alfa Aesar (Thermo Fisher) | A14369 | 97% (cis+trans) | Known for a broad range of research chemicals and comprehensive safety data. |
| TCI America | M1843 | >95.0% (GC, mixture of isomers) | Offers various quantities suitable for both discovery and scale-up chemistry.[4] |
The Procurement Workflow: A Systems Approach
A robust procurement process extends beyond simply placing an order. It is a workflow designed to ensure quality and consistency from supplier selection to bench-top use.
Caption: Procurement and validation workflow for chemical reagents.
Expert Insight on the CoA: The Certificate of Analysis is more than a formality. It is your primary data sheet for a specific batch. Always verify that the analytical methods used (e.g., GC for purity, NMR for identity) are appropriate and that the results fall within acceptable parameters for your specific application before the material is used.
PART 2: Analytical Quality Control for In-House Validation
While suppliers provide a CoA, independent verification is a cornerstone of experimental reproducibility. The following protocols outline standard methods for confirming the identity and approximate purity of Methyl 2-bromo-2-butenoate.
Representative Spectroscopic Profile
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is the most powerful tool for rapid identity confirmation. The spectrum provides a unique fingerprint, confirming the presence of key structural motifs.
Table 3: Expected ¹H NMR Spectral Data (300 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration (Relative) | Assignment |
|---|---|---|---|
| ~7.1 - 7.4 | Quartet (q) | 1H | =CH -CH₃ |
| ~3.75 | Singlet (s) | 3H | -OCH₃ |
| ~1.95 | Doublet (d) | 3H | =CH-CH₃ |
Note: As this material is a mixture of isomers, peak broadening or the presence of two distinct sets of signals for the vinyl and allylic protons is expected. The singlet for the methyl ester should, however, remain sharp.
Experimental Protocol: ¹H NMR Acquisition
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Sample Preparation: Dissolve ~5-10 mg of Methyl 2-bromo-2-butenoate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Instrument Setup: Use a standard 5 mm NMR tube. Acquire the spectrum on a 300 MHz or higher field spectrometer.
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Acquisition Parameters:
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift to the TMS peak at 0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups.
Table 4: Key IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2950-3000 | Medium | C-H stretch (sp³) |
| ~1725 | Strong | C=O stretch (α,β-unsaturated ester) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1250 | Strong | C-O stretch (ester) |
Causality of the Carbonyl Stretch: The position of the carbonyl (C=O) stretch at ~1725 cm⁻¹ is diagnostic. It is lower than that of a saturated ester (~1740 cm⁻¹) due to conjugation with the adjacent C=C double bond, which lowers the bond order of the carbonyl group. This is a key self-validating feature in the spectrum.
PART 3: Core Applications in Synthetic Chemistry
The utility of Methyl 2-bromo-2-butenoate is best illustrated through its application in transformations relevant to pharmaceutical development.
Biocatalytic Reduction for Chiral Intermediate Synthesis
A prominent application is its use as a substrate for enoate reductases, often found in baker's yeast or as isolated enzymes like "old yellow enzyme".[1][3] This biocatalytic reduction stereoselectively reduces the double bond to produce methyl (S)-2-bromobutanoate, a valuable chiral building block for active pharmaceutical ingredients (APIs).[1][3]
Caption: Biocatalytic reduction of Methyl 2-bromo-2-butenoate.
Why Choose Biocatalysis? Traditional chemical methods for stereoselective reductions often require chiral catalysts, cryogenic temperatures, or pyrophoric reagents. The enzymatic approach offers exceptional stereoselectivity under mild, aqueous conditions, representing a greener and often more efficient pathway to the desired chiral product. This aligns with modern pharmaceutical process development goals.
Use as a Biannulating Reagent
Methyl 2-bromo-2-butenoate can also act as a "biannulating reagent". It is capable of participating in sequential Michael additions, allowing for the rapid construction of complex cyclic systems from simple acyclic precursors.[1][3] This strategy is highly valuable in discovery chemistry for building molecular complexity efficiently.
PART 4: Safety, Handling, and Storage
Proper handling of any chemical reagent is non-negotiable. Methyl 2-bromo-2-butenoate is classified as a hazardous substance.
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Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Personal Protective Equipment (PPE) and Handling
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8] Ensure eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.[10]
-
Respiratory Protection: If working outside of a fume hood or with large quantities, use a respirator with an appropriate organic vapor cartridge.[6]
-
-
Safe Handling Practices: Avoid breathing vapors or mist.[7] Do not allow the material to contact skin or eyes.[7] Wash hands thoroughly after handling.[8] Keep away from heat, sparks, and open flames.[9][10]
Storage and Disposal
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Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][8]
-
Disposal: Dispose of waste contents and containers in accordance with local, state, and federal regulations at an approved waste disposal facility. Do not dispose of down the drain.[8]
Conclusion
Methyl 2-bromo-2-butenoate is a powerful and versatile reagent for chemical synthesis, particularly in the development of chiral pharmaceutical intermediates. A successful research outcome, however, begins not in the reaction flask, but with the judicious selection and rigorous validation of starting materials. By implementing a systematic approach to procurement, performing diligent in-house quality control, and adhering to strict safety protocols, researchers can confidently and reproducibly harness the synthetic potential of this valuable building block. This guide serves as a foundational resource to support that endeavor, bridging the gap between sourcing and successful application.
References
- The Good Scents Company. (n.d.). methyl (E)-2-butenoate, 623-43-8.
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PubChem. (n.d.). Methyl 2-methylbut-2-enoate. Retrieved from [Link]
- Google Patents. (n.d.). WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates.
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Krishna Solvechem Limited. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS) - Methyl 2-bromobutyrate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-bromo-2-methylbutanoate. Retrieved from [Link]
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Chegg. (2019). Propose an efficient synthesis of 2-bromo-3-methylbutane using 2-methyl-2-butene. Retrieved from [Link]
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ATB (Automated Topology Builder). (n.d.). Methyl(2E)-2-butenoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl Crotonate. Retrieved from [Link]
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NIST. (n.d.). Butane, 2-bromo-2-methyl-. Retrieved from [Link]
Sources
- 1. Methyl 2-bromo-2-butenoate (cis+trans), = 95.0 GC 17642-18-1 [sigmaaldrich.com]
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- 3. Methyl 2-bromo-2-butenoate (cis+trans), = 95.0 GC 17642-18-1 [sigmaaldrich.com]
- 4. methyl (E)-2-butenoate, 623-43-8 [thegoodscentscompany.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-溴-2-丁烯酸甲酯 (cis+trans), ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
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